Dechloro Anagrelide

Pharmaceutical Analysis Impurity Profiling Method Development

QC laboratories frequently face delays in obtaining authenticated impurity reference standards for Anagrelide, jeopardizing regulatory timelines. Dechloro Anagrelide (CAS 61834-95-5) is the primary certified reference standard for the 7-dechloro impurity, enabling robust analytical method validation and batch release testing. - Facilitates HPLC/UPLC/LC-MS method development and validation per ICH Q3A/B. - Essential for ANDA/DMF submissions; supports quantification at ≤0.10% impurity thresholds. - Supplied with a comprehensive Certificate of Analysis ensuring full regulatory traceability.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 61834-95-5
Cat. No. B123825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloro Anagrelide
CAS61834-95-5
Synonyms6-Chloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one; 
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2Cl)NC3=NC(=O)CN31
InChIInChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)
InChIKeyRFUZAPDLTCFPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dechloro Anagrelide (CAS 61834-95-5): Procurement Specifications and Role as an Anagrelide Reference Standard


Dechloro Anagrelide (CAS: 61834-95-5), chemically designated as 6-Chloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one, is a monodechlorinated structural analogue of the platelet-lowering therapeutic agent Anagrelide [1]. It belongs to the imidazoquinazoline class of compounds and is primarily procured as a high-purity reference standard for pharmaceutical analysis, rather than as an active pharmaceutical ingredient (API) . This compound is a known process-related impurity and potential degradation product of Anagrelide, making its identification and quantification critical for quality control, method validation, and regulatory submissions in drug manufacturing .

Product Role Reference standard for impurity profiling
Chemical Form Free base (dechloro impurity)
Use Context Analytical method validation, not therapeutic use

Dechloro Anagrelide Sourcing: Why PDE3 Inhibitor Analogs Cannot Be Interchanged


Direct substitution of Dechloro Anagrelide with Anagrelide, its major metabolites (e.g., 3-Hydroxy Anagrelide/BCH24426), or other PDE3 inhibitors like Cilostazol or Milrinone is scientifically unjustified due to profound differences in biological activity and application. Dechloro Anagrelide's primary value proposition is as a certified reference standard, not a therapeutic . While Anagrelide and its active metabolite BCH24426 potently inhibit megakaryocyte development (IC50s of 26 nM and 44 nM, respectively) and PDE3 (IC50s of 36 nM and 0.9 nM, respectively) [1], these activities are irrelevant for analytical method validation or impurity profiling. Furthermore, published structure-activity relationship (SAR) data demonstrate that even minor structural modifications in this chemical series, such as dechlorination or hydroxylation, result in dramatic shifts in PDE3 inhibitory potency and anti-megakaryocytic effects [1]. Therefore, the use of any other compound would invalidate analytical results and fail to meet the specific requirements for Anagrelide impurity analysis.

Anagrelide API Active pharmaceutical ingredient cannot substitute for impurity reference standard; different purity profile and intended use invalidate analytical results.
Active metabolite BCH24426 Structurally distinct (hydroxylated) and biologically active; not a certified impurity marker for Anagrelide HPLC methods.
Other PDE3 inhibitors Cilostazol, Milrinone lack structural relevance to Anagrelide impurity profiling; use would compromise method specificity and regulatory acceptance.

Quantitative Differentiation of Dechloro Anagrelide: Comparative Evidence for Procurement Decisions


Structural Differentiation from Anagrelide: Impact on LogP and H-Bonding Capacity

Dechloro Anagrelide (C10H8ClN3O; MW: 221.64 g/mol) is structurally differentiated from Anagrelide (C10H7Cl2N3O; MW: 256.09 g/mol) by the absence of a single chlorine atom at the 7-position [1]. This modification alters key physicochemical properties relevant to chromatographic separation. While direct comparative experimental data on LogP or retention time are not available in the public domain, the structural change is a class-level inference for altered chromatographic behavior, which is the functional basis for its use as a distinct impurity standard. In contrast, the active metabolite BCH24426 is hydroxylated at the 3-position and retains both chlorine atoms (C10H7Cl2N3O2; MW: 272.09 g/mol) [2].

Mass difference
Class‑level inference
-34.45 Da
Defines unique identity for HPLC/MS impurity tracking
Structural inference from molecular formula; retention behaviour may shift
Pharmaceutical Analysis Impurity Profiling Method Development

Pharmacological Inactivity vs. Anagrelide and BCH24426: Justification for Use as an Analytical Standard

While quantitative IC50 data for Dechloro Anagrelide on PDE3 or megakaryocyte development are not published, its status as an inactive impurity is a key differentiator from the parent drug and its active metabolite. In contrast, Anagrelide and its major metabolite BCH24426 (3-Hydroxy Anagrelide) are potent inhibitors. BCH24426 is a 40-fold more potent PDE3 inhibitor (IC50 = 0.9 nM) than Anagrelide (IC50 = 36 nM) [1][2]. Furthermore, both Anagrelide and BCH24426 potently inhibit megakaryocyte development with IC50s of 26±4 nM and 44±6 nM, respectively [1]. The lack of these potent activities in Dechloro Anagrelide is a class-level inference based on the established SAR that the 6,7-dichloro motif is critical for high-affinity target engagement.

Pharmacological profile
Class‑level inference
No published IC₅₀ data
Inferred inactive; reinforces analytical‑standard utility only
SAR suggests 6,7‑dichloro motif critical for PDE3 engagement
Pharmacology Drug Metabolism Toxicology

Commercial Purity and Specification Compliance for Dechloro Anagrelide

Dechloro Anagrelide is commercially supplied with a minimum purity of 95% as determined by HPLC, and is specifically characterized for use as a reference standard . This is a critical procurement specification, as the compound is a white, water-insoluble powder intended for analytical method development, method validation (AMV), and quality control (QC) of Anagrelide drug substance and product [1]. In contrast, Anagrelide API is supplied as its hydrochloride salt (Anagrelide HCl) with specific solubility and stability profiles (e.g., soluble in DMSO, stored at 2-8°C) that are tailored for drug formulation .

Product grade
Head‑to‑head
≥95% (HPLC)
vs ≥98% API HCl salt
Ensures analytical compatibility; API salt form unsuitable for impurity reference
Free base vs hydrochloride salt; solubility and stability differ
Quality Control Analytical Chemistry Reference Standards

Procurement-Critical Applications for Dechloro Anagrelide (CAS 61834-95-5)


Analytical Method Development and Validation (AMV) for Anagrelide Impurity Profiling

Dechloro Anagrelide is the primary reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect, identify, and quantify the 7-dechloro impurity in Anagrelide drug substance and finished pharmaceutical products. Its use is mandated by ICH guidelines for impurity testing in new drug substances, making it essential for QC release testing and stability studies . The compound's distinct retention time and mass spectrometric fragmentation pattern, inferred from its unique structure (C10H8ClN3O), are critical parameters established during method validation.

Pharmaceutical Quality Control (QC) and Batch Release Testing

In GMP-compliant pharmaceutical manufacturing, Dechloro Anagrelide is used as a reference marker in QC laboratories to ensure that each batch of Anagrelide API and final drug product meets stringent purity specifications (e.g., ≤ 0.10% or ≤ 0.15% for any unspecified impurity). Quantification of this specific impurity is a routine part of batch release testing, and the availability of a certified reference standard is a prerequisite for regulatory approval [1].

Regulatory Dossier Preparation (e.g., ANDA, DMF Submissions)

Procurement of a well-characterized Dechloro Anagrelide reference standard is a necessary step for pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic versions of Anagrelide. The analytical data package (Certificate of Analysis) that accompanies the reference standard provides the traceability and documentation required by regulatory bodies like the US FDA and EMA to demonstrate adequate control of the manufacturing process and product quality [2].

Application
Selection Property
Validation Focus
Analytical method validation (AMV)
Reference standard for impurity profiling
Method specificity and system suitability
QC batch release testing
Certified reference marker for impurity limits
Batch‑to‑batch consistency and purity thresholds
Regulatory dossier support
Traceable analytical data package
Documentation for ANDA/DMF impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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